molecular formula C18H26N4O2S2 B2974599 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 2034311-62-9

1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B2974599
CAS No.: 2034311-62-9
M. Wt: 394.55
InChI Key: QWTHGDYXTNDDCE-UHFFFAOYSA-N
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Description

The compound 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine features a piperidine core substituted with two distinct heterocyclic moieties:

  • A sulfonylated 1-isopropylimidazole at position 1, which introduces steric bulk and polarizability, likely influencing solubility and target engagement.

The sulfonyl bridge between the imidazole and piperidine enhances rigidity and may modulate pharmacokinetic properties.

Properties

IUPAC Name

5-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S2/c1-14(2)21-12-18(19-13-21)26(23,24)22-8-3-16(4-9-22)20-7-5-17-15(11-20)6-10-25-17/h6,10,12-14,16H,3-5,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTHGDYXTNDDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and thieno[3,2-c]pyridine intermediates, followed by their coupling through sulfonylation and subsequent piperidine ring formation. Common reagents used in these steps include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their differences:

Compound Name / ID Core Structure Key Substituents Biological Relevance (if reported) Reference
Target Compound Piperidine Thieno[3,2-c]pyridine, sulfonylated imidazole Hypothesized kinase inhibition
I-BET469 (C23H30N4O4) Pyridinone Benzoimidazole, morpholine, methoxy groups BET bromodomain inhibitor
CK1δ Inhibitors (e.g., 148–155) Pyridine-2-amine/piperazine 5-Fluorophenyl, methylthio-imidazole Casein kinase 1δ/ε inhibition
4-(4-(Piperidin-1-yl)phenyl)-chromeno-pyrimidinone Chromeno[4,3-d]pyrimidine Piperidine-phenyl, thiourea-derived Computational drug-like properties
5-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-triazole-3-thiol Piperidine-triazole Chloro-trifluoromethyl pyridine, phenyl Not specified (supplier-listed)

Key Observations:

  • Scaffold Diversity: The target compound’s thieno-pyridine core contrasts with the pyridinone (I-BET469) or chromeno-pyrimidine () scaffolds, which may alter binding pocket compatibility .
  • Substituent Effects : The isopropyl group on the imidazole introduces steric hindrance absent in CK1δ inhibitors (methylthio-fluorophenyl) or triazole derivatives (chloro-trifluoromethyl pyridine) .

Pharmacological and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition: CK1δ inhibitors () and chromeno-pyrimidines () demonstrate kinase or enzyme-targeting activity, suggesting the thieno-pyridine-sulfonyl motif in the target compound may share similar applications .
  • Drug-Likeness: Computational studies on ’s compound highlight favorable oral bioavailability and LogP values, traits likely shared by the target compound due to its balanced polar (sulfonyl) and hydrophobic (isopropyl, thieno-pyridine) groups .

Biological Activity

The compound 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has emerged as a subject of interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of heterocyclic rings, including imidazole and thienopyridine moieties. Its chemical formula is C18H20N6O3SC_{18}H_{20}N_6O_3S, with a molecular weight of approximately 396.52 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring is known to interact with enzymes such as cyclooxygenases and lipoxygenases, potentially modulating inflammatory pathways.
  • Receptor Modulation : The thienopyridine component may influence neurotransmitter receptors, particularly serotonin and dopamine receptors, suggesting a role in mood regulation and neuroprotection.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that derivatives of imidazole compounds can act as dual inhibitors of serotonin reuptake and serotonin receptor antagonists. This dual mechanism may enhance their antidepressant efficacy .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
  • Anticancer Activity : Some studies have indicated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Imidazole Derivatives : A study demonstrated that imidazole-based compounds exhibited significant antidepressant activity by inhibiting norepinephrine reuptake and acting as serotonin receptor antagonists. This suggests that similar mechanisms may be at play for the compound .
  • Thienopyridine Research : Research into thienopyridine derivatives has shown promise in treating various cancers by targeting specific signaling pathways involved in cell proliferation and survival.

Data Tables

Activity TypeObserved EffectsReferences
AntidepressantDual inhibition of serotonin reuptake
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInduction of apoptosis

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